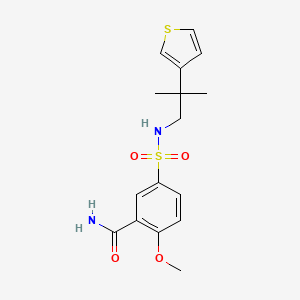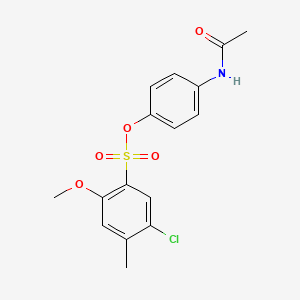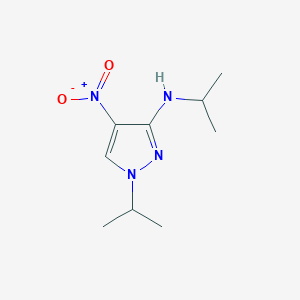![molecular formula C11H11N3O B2875111 1-[(3-Aminophenyl)methyl]-1,2-dihydropyrimidin-2-one CAS No. 1016704-73-6](/img/structure/B2875111.png)
1-[(3-Aminophenyl)methyl]-1,2-dihydropyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[(3-Aminophenyl)methyl]-1,2-dihydropyrimidin-2-one” is a chemical compound with the CAS Number: 1017-51-2 . It has a molecular weight of 200.24 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H12N2O/c13-11-5-3-4-10(8-11)9-14-7-2-1-6-12(14)15/h1-8H,9,13H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a melting point of 133-134 degrees Celsius . The compound is a powder and is typically stored at room temperature .
Aplicaciones Científicas De Investigación
Catalysis and Synthesis
Ionic liquids have been utilized to catalyze the Biginelli reaction under solvent-free conditions, leading to the synthesis of 3,4-Dihydropyrimidin-2(1H)-ones with high yields. This method presents an efficient and environmentally friendly approach to synthesizing dihydropyrimidinone derivatives, showcasing the versatility of 1-[(3-Aminophenyl)methyl]-1,2-dihydropyrimidin-2-one in organic synthesis (Peng & Deng, 2001).
Anticancer Activities
New metal complexes prepared from derivatives of this compound have shown promising anticancer activities against human epithelial lung carcinoma cell lines (A549). This research underscores the potential therapeutic applications of these compounds in the treatment of cancer (Aslan, Akkoç, & Kökbudak, 2020).
Corrosion Inhibition
Derivatives of this compound have been investigated for their corrosion inhibition properties on C-steel surfaces in acidic conditions. These studies reveal the compounds' potential in protecting industrial materials from corrosion, highlighting an application outside of the biomedical field (Abdel Hameed et al., 2020).
Heterocyclic Chemistry
Research into the synthesis of novel dihydropyrazolo[1,5-c]pyrimidin-7(3H)-one/-thione derivatives from this compound has expanded the library of heterocyclic compounds. These derivatives exhibit significant biological activities, including antiviral, antibacterial, antitumor, and anti-inflammatory effects, showcasing the compound's utility in developing new pharmaceuticals (Önal, Ceran, & Şahin, 2008).
Supramolecular Chemistry
The dihydropyrimidine-2,4-(1H,3H)-dione functionality of this compound has been explored for the construction of novel crown-containing hydrogen-bonded supramolecular assemblies. This research opens up possibilities for the use of these compounds in the development of new materials with specific chemical and physical properties (Fonari et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
1-[(3-aminophenyl)methyl]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-10-4-1-3-9(7-10)8-14-6-2-5-13-11(14)15/h1-7H,8,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHXTQMLCJUOBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CN2C=CC=NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1016704-73-6 |
Source


|
| Record name | 1-[(3-aminophenyl)methyl]-1,2-dihydropyrimidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2875029.png)




![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2875039.png)
![2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2875042.png)
![4-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2875043.png)
![3-(Dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2875044.png)


![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2875048.png)

![(Z)-4-(N-benzyl-N-methylsulfamoyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2875050.png)